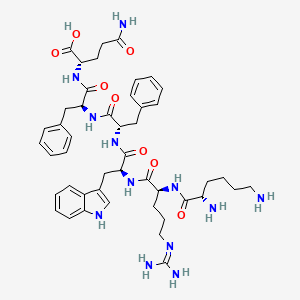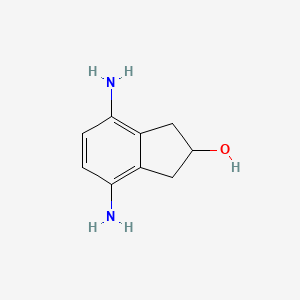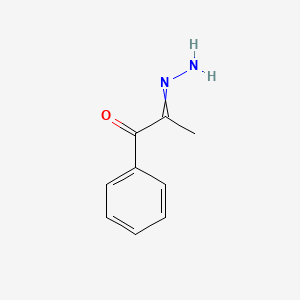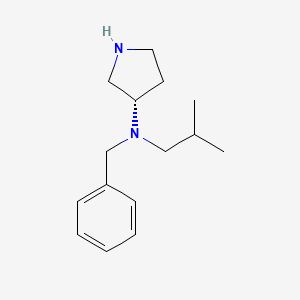![molecular formula C12H15NO3 B14205653 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- CAS No. 831223-62-2](/img/structure/B14205653.png)
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- is a chemical compound that belongs to the class of piperidinones It is characterized by a piperidine ring substituted with a 2,3-dihydroxyphenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- typically involves the conjugate reduction of dihydropyridones. One common method uses zinc and acetic acid, which provides a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to racemic or enantiopure 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate, resulting in the corresponding tertiary propargylamines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness and safety in large-scale operations.
Analyse Chemischer Reaktionen
Types of Reactions
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: As mentioned, zinc and acetic acid can reduce dihydropyridones to 4-piperidones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phenylmethyl group can be modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc and acetic acid are commonly used for mild reduction.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction typically produces 4-piperidones .
Wissenschaftliche Forschungsanwendungen
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Piperidinone, 1-methyl-: This compound has a similar piperidine ring structure but with a methyl group instead of a 2,3-dihydroxyphenylmethyl group.
4-Piperidinone, 1-(phenylmethyl)-: This compound has a phenylmethyl group instead of a 2,3-dihydroxyphenylmethyl group.
Uniqueness
4-Piperidinone, 1-[(2,3-dihydroxyphenyl)methyl]- is unique due to the presence of the 2,3-dihydroxyphenylmethyl group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and potential biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
831223-62-2 |
|---|---|
Molekularformel |
C12H15NO3 |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
1-[(2,3-dihydroxyphenyl)methyl]piperidin-4-one |
InChI |
InChI=1S/C12H15NO3/c14-10-4-6-13(7-5-10)8-9-2-1-3-11(15)12(9)16/h1-3,15-16H,4-8H2 |
InChI-Schlüssel |
BLVUIMJJQHTRDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1=O)CC2=C(C(=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14205575.png)

![2-{[(1-Cyclohexyl-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14205581.png)
![3-[2-Phenyl-2-(phenylsulfanyl)ethenyl]pyridine](/img/structure/B14205587.png)


![1-(4-Nitrophenyl)[1,4,7]triazonane](/img/structure/B14205615.png)




![Lithium {(E)-[1-([1,1'-biphenyl]-4-yl)ethylidene]amino}(pyridin-4-yl)methanide](/img/structure/B14205643.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-4-chlorobutanamide](/img/structure/B14205654.png)
